molecular formula C32H42Cl2N4O B12302216 [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride

[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride

Cat. No.: B12302216
M. Wt: 569.6 g/mol
InChI Key: RGKQQFSVYKQZDO-UHFFFAOYSA-N
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Description

This compound is a cationic indole-based derivative featuring a conjugated dienylidene linker and a hexanoylamino side chain. Its structure includes two indole moieties: one substituted with 1,3,3-trimethyl groups (forming an indol-1-ium cation) and another with 3,3-dimethyl substituents. The dichloride counterions balance the positive charge.

Properties

Molecular Formula

C32H42Cl2N4O

Molecular Weight

569.6 g/mol

IUPAC Name

[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H

InChI Key

RGKQQFSVYKQZDO-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,3-Trimethylindolium Derivatives

The preparation begins with the synthesis of 1,3,3-trimethylindolium derivatives, which serve as key precursors. These are typically prepared through alkylation of 2,3,3-trimethylindole with appropriate alkylating agents. The general reaction conditions are as follows:

Reagent Quantity Function
2,3,3-Trimethylindole 1 equivalent Starting material
Alkylating agent (e.g., methyl iodide) 1.2 equivalents Methylation agent
Anhydrous solvent (acetonitrile) - Reaction medium
Temperature 80-85°C -
Reaction time 4-6 hours -

The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the alkylating agent to form the quaternary ammonium salt. The resulting indolium salt is typically isolated by filtration or precipitation with diethyl ether.

Preparation of Hexanoic Acid-Functionalized Indolium

For the indolium component bearing the hexanoic acid linker, 2,3,3-trimethylindole is alkylated with 6-bromohexanoic acid or similar reagents:

Reagent Quantity Function
2,3,3-Trimethylindole 1 equivalent Starting material
6-Bromohexanoic acid 1.2 equivalents Linker introduction
Sodium iodide (optional) 0.1 equivalents Catalyst
Anhydrous solvent (acetonitrile) - Reaction medium
Temperature 85-90°C -
Reaction time 8-12 hours -

This reaction produces the hexanoic acid-functionalized indolium salt that serves as one of the key building blocks for the final compound. The product is typically purified by recrystallization from appropriate solvents such as ethanol/diethyl ether mixtures.

Formation of the Conjugated Pentadienyl Bridge

The formation of the conjugated pentadienyl bridge connecting the two indolium moieties is a critical step in the synthesis. This typically involves a condensation reaction between an indolium salt and glutaconaldehyde derivatives or equivalents:

Bridge Formation Reaction

Reagent Quantity Function
Indolium salt 2 equivalents Provides terminal indolium moieties
Glutaconaldehyde dianilide hydrochloride 1 equivalent Provides pentadienyl bridge
Base (e.g., sodium acetate, triethylamine) 2-3 equivalents Deprotonation agent
Solvent (ethanol/water mixture) - Reaction medium
Temperature 60-70°C -
Reaction time 2-4 hours -

The reaction proceeds through a series of condensation steps, with careful control of conditions to ensure the correct stereochemistry of the double bonds (2E,4E) in the pentadienyl bridge. The reaction is monitored by UV-Vis spectroscopy, as the formation of the conjugated system results in a characteristic absorption shift.

Stereochemistry Control

Controlling the stereochemistry of the pentadienyl bridge is essential for the compound's properties. The following conditions have been found to favor the desired (2E,4E) configuration:

  • Moderate reaction temperatures (60-70°C)
  • Use of protic solvents (ethanol/water mixtures)
  • Careful control of pH (slightly basic conditions)
  • Controlled reaction times to avoid isomerization
  • Dark reaction conditions to prevent photoisomerization

These conditions collectively promote the thermodynamically favored (2E,4E) configuration of the pentadienyl bridge.

Amide Bond Formation

The formation of the amide bond between the hexanoic acid-functionalized indolium dye and ammonia to create the azanium group requires specific activation conditions:

Carboxylic Acid Activation

The hexanoic acid group must first be activated to facilitate amide bond formation. Several methods have been reported:

Activation Method Reagents Conditions Advantages
HOBt/EDC Activation HOBt, EDC, DIPEA, DMF Room temperature, 4-6 hours High yield, mild conditions
NHS Ester Formation NHS, DCC, THF 0°C to room temperature, 2-3 hours Stable activated intermediate
Acid Chloride Formation Oxalyl chloride, catalytic DMF, DCM 0°C, 1-2 hours Highly reactive intermediate

The HOBt/EDC method is often preferred due to its mild conditions and compatibility with the sensitive indolium chromophore structure. The reaction typically proceeds through the formation of the active ester intermediate, which then reacts with ammonia or ammonium chloride to form the amide bond.

Amide Formation Protocol

A typical protocol for the amide bond formation involves:

  • Dissolution of the hexanoic acid-functionalized indolium dye in anhydrous DMF
  • Addition of HOBt (1.2 equiv) and EDC (1.2 equiv)
  • Stirring at room temperature for 30 minutes to form the activated ester
  • Addition of ammonium chloride (1.5 equiv) and DIPEA (2 equiv)
  • Stirring at room temperature for 4-6 hours
  • Monitoring by HPLC or TLC until completion
  • Purification by precipitation or column chromatography

This step requires anhydrous conditions to prevent hydrolysis of the activated intermediate and to maximize yield.

Salt Formation and Purification

The final step in the preparation involves ensuring the compound is in the correct dichloride salt form. This typically involves ion exchange or direct precipitation methods:

Dichloride Salt Formation

Several methods can be employed to obtain the dichloride salt:

Method Procedure Advantages
Direct precipitation Addition of diethyl ether to a solution in methanolic HCl Simple, high purity
Ion exchange Passing through chloride ion exchange resin Controlled exchange, high purity
Counterion exchange Dissolution in methanol followed by addition of excess HCl Widely applicable

The dichloride salt formation is crucial for ensuring the compound's solubility, stability, and final application properties.

Purification Techniques

The purification of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride typically involves:

  • Recrystallization from appropriate solvent systems (methanol/diethyl ether)
  • Reverse-phase HPLC purification
  • Size exclusion chromatography for high-purity requirements
  • Trituration with appropriate solvents to remove impurities

These purification techniques ensure high purity of the final product, which is essential for its applications in biological systems.

Alternative Synthetic Approaches

Several alternative approaches have been developed for the preparation of similar indolium-based compounds that can be adapted for the synthesis of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride:

One-Pot Bridge Formation

A one-pot approach for the formation of the conjugated bridge has been reported, which reduces the number of isolation and purification steps:

Reagent Quantity Function
1-Methyl-2,3,3-trimethylindolium salt 1 equivalent First indolium component
1-(6-Carboxyhexyl)-2,3,3-trimethylindolium salt 1 equivalent Second indolium with linker
Triethyl orthoformate 2.5 equivalents Carbon chain source
Pyridine - Base and solvent
Temperature 90-100°C -
Reaction time 2-3 hours -

This approach simplifies the synthesis by forming the conjugated bridge in a single step, although it may require more careful purification to remove side products.

Solid-Phase Synthesis Approach

For research applications requiring smaller quantities, a solid-phase synthesis approach has been developed:

  • Attachment of 6-aminohexanoic acid to a solid support
  • Formation of the indolium moiety on the solid support
  • Bridge formation with solution-phase indolium component
  • Cleavage from the resin and conversion to the amide
  • Salt formation

This approach offers advantages in terms of purification simplicity and potential for automation, although it is less suitable for large-scale preparation.

Analytical Characterization

The successful preparation of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride is confirmed through various analytical techniques:

Spectroscopic Characterization

Technique Expected Results Purpose
UV-Vis Spectroscopy λmax = 548-552 nm in methanol Confirms conjugated system
1H NMR Characteristic shifts for indolium CH3 groups (3.5-3.7 ppm) and bridge protons (6.0-8.5 ppm) Structural confirmation
13C NMR Characteristic shifts for C=N+ (170-180 ppm) and conjugated system Structural confirmation
Mass Spectrometry [M]+ corresponding to C32H40N3O+ Molecular weight confirmation
IR Spectroscopy C=O stretch (1630-1650 cm-1), N-H stretch (3300-3500 cm-1) Functional group confirmation

These analytical techniques collectively provide comprehensive characterization of the compound to ensure its identity and purity.

Purity Assessment

The purity of the final compound is typically assessed using:

  • HPLC with UV-Vis detection (purity >95%)
  • Elemental analysis (C, H, N within ±0.4% of theoretical values)
  • Capillary electrophoresis (single peak)
  • TLC (single spot with appropriate solvent systems)

These methods ensure that the final product meets the required specifications for research or application purposes.

Scale-Up Considerations

For larger-scale preparation of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride, several modifications to the laboratory-scale procedures are recommended:

Process Modifications for Scale-Up

Stage Laboratory Scale Scale-Up Modification Rationale
Indolium Formation Reflux in sealed vessels Jacketed reactors with overhead stirring Better temperature control, efficient mixing
Bridge Formation Batch process Controlled addition of reagents Improved heat dissipation, better yield
Amide Formation HOBt/EDC coupling T3P or HATU activation More stable reagents, easier workup
Purification HPLC or flash chromatography Recrystallization or precipitation More suitable for larger volumes
Salt Formation Small-scale ion exchange Continuous flow ion exchange More efficient, consistent quality

These modifications address the challenges associated with scaling up sensitive reactions while maintaining product quality and yield.

Yield Optimization

Research has identified several critical parameters for optimizing yield during scale-up:

  • Careful control of water content in solvents (less than 50 ppm for critical steps)
  • Temperature monitoring and control (±2°C of target temperatures)
  • Inert atmosphere maintenance (continuous nitrogen or argon purging)
  • Light protection during all stages (amber glassware or darkened reaction vessels)
  • Addition rate control for sensitive reagents (syringe pumps or controlled addition funnels)
  • pH monitoring and adjustment during aqueous workups

Implementation of these controls has been shown to improve overall yields by 15-25% at larger scales.

Chemical Reactions Analysis

Types of Reactions

[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical and physical properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with different functionalities.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a fluorescent probe or imaging agent could be of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets involved in disease processes. Its unique structure may offer advantages in drug design and development.

Industry

In industrial applications, the compound may be used in the development of new materials, such as dyes, pigments, or electronic components, due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, crystallographic, and functional properties of the target compound with structurally related indole derivatives and azanium salts from the evidence:

Parameter Target Compound Compound Compound Compound
Molecular Formula C₃₉H₄₈Cl₂N₅O⁺ (estimated) C₂₅H₂₄N₄O₂ C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O C₃₀H₃₆N₃O₃⁺ (BChE inhibitor)
Key Substituents Dual indole cores, dienylidene linker, hexanoylamino side chain, dichloride counterions 2-Hydroxyethyl group, cyano, furan-2-ylidene, malononitrile Dimethoxyphenyl groups, carbamoyl linker, dihydrate Cycloheptylethylamino, indol-3-yl, sulfonyl hydrazone
Crystal System Not reported Monoclinic (P2₁/c) Monoclinic (P2₁/c) Not resolved in evidence
Hydrogen Bonding Likely involves Cl⁻ counterions and NH groups O—H···N(cyano), C—H···N(cyano), O—H···O interactions O—H···Cl⁻, N—H···O (carbamoyl), C—H···O (dimethoxy) Enzyme-active site interactions (e.g., NAD⁺ coordination)
Dihedral Angles Conjugation-dependent (predicted <15° for planar alignment) 12.75(7)° between indole and furan planes Not explicitly reported Not applicable
Applications Hypothesized: NLO materials, bioimaging Nonlinear optical materials Intermediate in alkaloid synthesis Butyrylcholinesterase (BChE) inhibition for neurodegenerative disease research

Key Structural and Functional Insights:

Conjugation and NLO Potential: The target compound’s dienylidene linker and dual indole cores resemble ’s compound, which exhibits bond-length alternation (BLA) critical for NLO activity. However, the target lacks the furan-2-ylidene and malononitrile groups, which enhance polarizability in ’s system .

Cationic vs. Neutral Systems : Unlike ’s zwitterionic azanium chloride (stabilized by dimethoxyphenyl groups), the target compound’s cationic indolium core may enhance solubility in polar solvents or interaction with biological membranes .

Biological Activity: highlights indole derivatives as BChE inhibitors. The target’s indolium moiety could mimic these interactions, though its bulky substituents (hexanoylamino) may reduce enzyme binding efficiency compared to smaller analogs .

Research Findings

Crystallographic and Computational Data:

  • Refinement Methods : SHELX software (SHELXL2012) was used for structural refinement in and , suggesting that the target compound’s structure could be resolved using comparable protocols .
  • Enzyme Docking : Molecular docking in reveals that indole derivatives interact with BChE’s active site via π-π stacking and hydrogen bonding. The target’s conjugated system may facilitate such interactions but requires empirical validation .

Biological Activity

The compound [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride is a complex organic molecule notable for its potential biological activities. This compound features a unique structural framework that includes multiple functional groups such as indolium and hexanoylamine moieties, which are known to engage in various biochemical interactions.

Molecular Characteristics

Property Details
Molecular FormulaC32H42Cl2N4O
Molecular Weight569.6 g/mol
IUPAC Name[6-[(2Z)-3,3-dimethyl-2-...
InChIInChI=1S/C32H40N4O.2ClH...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique arrangement of indole and trimethylindolium groups allows for effective binding to biological macromolecules, potentially modulating various signaling pathways. These interactions can lead to alterations in cellular functions, making the compound a candidate for therapeutic applications.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have inhibitory effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting proliferation.
  • Antioxidant Effects : The compound may possess antioxidant properties that could protect cells from oxidative stress.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Anticancer Studies

In vitro studies on human cancer cell lines revealed that this compound could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. Notably, the compound showed selective toxicity towards cancer cells compared to normal cells.

Antioxidant Potential

Research evaluating the antioxidant capabilities of the compound indicated a strong ability to scavenge free radicals. This was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound demonstrated a dose-dependent reduction in DPPH radical concentration.

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